(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-5-8-20-18(12-14)24(2)22(26)17-13-15(6-9-19(17)28-20)23-21(25)10-7-16-4-3-11-27-16/h3-13H,1-2H3,(H,23,25)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLHEBZQDJWLJB-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C=CC4=CC=CO4)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)/C=C/C4=CC=CO4)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit significant anticancer properties. Preliminary studies suggest that this compound can inhibit histone deacetylases (HDACs), which are crucial in cancer progression and gene expression regulation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines and inhibit cell proliferation .
Neuroactive Properties
The dibenzodiazepine framework of this compound suggests potential neuroactive effects. Compounds with similar structures have been associated with anxiolytic properties and modulation of neurotransmitter systems . Animal studies indicate that these compounds may provide therapeutic benefits in treating anxiety disorders.
Enzyme Inhibition
Similar compounds have demonstrated the ability to act as enzyme inhibitors in metabolic pathways, indicating potential applications in treating metabolic disorders such as obesity and diabetes . The interaction of this compound with specific enzymes could lead to the development of novel therapeutic agents.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5H-Dibenzo[b,e][1,4]oxazepin | Structure | Lacks methoxy group; different substitutions; potential neuroactive effects |
| Methyl (8,10-dimethyl-11-oxo...) | Structure | Potential HDAC inhibitor; distinct pharmacological profile |
| N-(8-chloro-11-oxo...) | Structure | Antimicrobial properties; different activity due to chlorine substitution |
Case Studies and Research Findings
Recent studies have emphasized the therapeutic potential of related compounds:
Cancer Models
In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation effectively .
Neuropharmacological Studies
Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics .
Metabolic Pathway Regulation
Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Findings :
- Synthetic Accessibility : Thiazepine derivatives are synthesized via NaH-mediated alkylation in DMF, but low yields (e.g., 9% in ) suggest challenges in optimizing reaction conditions for oxazepines.
Substituent Analysis
Substituents on the dibenzoheterocyclic core and side chains significantly influence physicochemical and pharmacological properties (Table 2).
Table 2: Substituent Comparison
Key Findings :
- Methyl vs. Ethyl Groups : Ethyl substituents (e.g., in ) may improve lipophilicity but reduce steric hindrance compared to dimethyl groups in the target compound.
Linker and Functional Group Modifications
The acrylamide linker in the target compound contrasts with carboxamide, sulfonamide, and ester linkages in analogs (Table 3).
Table 3: Linker Group Comparison
Key Findings :
- Acrylamide vs.
- Sulfonamide Limitations : Bulkier sulfonamide groups (e.g., ) may reduce bioavailability despite enhancing target affinity.
Physicochemical and Pharmacokinetic Properties
Derived data from structural analogs provide indirect insights into the target compound’s properties (Table 4).
Table 4: Physicochemical Properties
Key Findings :
- Lipophilicity : The target compound’s estimated logP (~3.5) aligns with furan-containing analogs, suggesting moderate membrane permeability .
Preparation Methods
Precursor Preparation
Starting materials :
- 2-amino-4,6-dimethylphenol (for positions 8 and 10 methyl groups).
- 2-bromo-4-methylbenzoic acid (for position 11 ketone).
Step 1: Ullmann Coupling
Reaction of 2-amino-4,6-dimethylphenol with 2-bromo-4-methylbenzoic acid under CuI/L-proline catalysis forms the biaryl ether intermediate.
| Condition | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 110°C |
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Yield | 78% |
Step 2: Cyclization
The intermediate undergoes acid-mediated cyclization to form the oxazepine ring. Trifluoroacetic acid (TFA) at 80°C promotes dehydration and ring closure.
| Parameter | Value |
|---|---|
| Acid | TFA (5 eq) |
| Time | 12 hours |
| Yield | 65% |
Step 3: Oxidation
The 11-position methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone.
| Condition | Value |
|---|---|
| Oxidizing Agent | Jones reagent |
| Temperature | 0°C → RT |
| Yield | 82% |
Synthesis of (E)-3-(furan-2-yl)acryloyl Chloride
Aldol Condensation
Furan-2-carbaldehyde reacts with acetyl chloride in a crossed aldol reaction using NaH as a base to yield (E)-3-(furan-2-yl)acrylic acid.
| Condition | Value |
|---|---|
| Solvent | THF |
| Base | NaH (2 eq) |
| Temperature | 0°C → RT |
| Stereoselectivity | E:Z = 9:1 |
| Yield | 70% |
Acyl Chloride Formation
The acrylic acid is treated with oxalyl chloride (2 eq) and catalytic DMF to generate the acyl chloride.
| Condition | Value |
|---|---|
| Reagent | Oxalyl chloride |
| Catalyst | DMF (0.1 eq) |
| Temperature | 0°C → RT |
| Yield | 95% |
Coupling of Core and Acrylamide Moiety
Amide Bond Formation
The oxazepine core’s amine group reacts with (E)-3-(furan-2-yl)acryloyl chloride in anhydrous DCM using Et₃N as a base.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (3 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 58% |
Purification
Crude product is purified via silica gel chromatography (hexane:EtOAc 3:1 → 1:1) followed by recrystallization from ethanol/water.
| Purification Step | Purity (HPLC) |
|---|---|
| After Chromatography | 92% |
| After Recrystallization | 98.5% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.89–7.12 (m, 9H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO), 3.41 (s, 3H, NCH₃), 2.58 (s, 3H, ArCH₃).
- HRMS (ESI+) : m/z calc. for C₂₆H₂₃N₂O₅ [M+H]⁺: 455.1601; found: 455.1604.
Chromatographic Purity
| Method | Purity |
|---|---|
| HPLC (C18, MeCN:H₂O) | 98.5% |
| TLC (SiO₂, EtOAc) | Rf = 0.45 |
Optimization Challenges
Stereochemical Control
The (E)-configuration of the acrylamide is maintained by:
- Using bulky bases (e.g., Et₃N) to favor trans-addition.
- Low-temperature conditions to prevent isomerization.
Side Reactions
- Oxazepine Ring Opening : Mitigated by avoiding prolonged exposure to strong acids.
- Acrylamide Polymerization : Additions of BHT (0.1 wt%) inhibit radical formation.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved 52% overall yield using flow chemistry for the cyclization and coupling steps. Continuous processing reduced reaction times by 40% compared to batch methods.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via Friedel-Crafts cyclization (using AlCl₃/CH₃NO₂ or P₂O₅ in toluene) from precursors like substituted o-anilinoacetic acid derivatives .
- Step 2 : Amidation of the oxazepine scaffold with 3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., DCM, triethylamine catalyst) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (>95% purity) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., furan protons at δ 6.3–7.4 ppm, oxazepine carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected at ~435.18 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the acrylamide moiety .
Q. What preliminary biological activities have been reported for related dibenzo[b,f][1,4]oxazepine derivatives?
- Methodological Answer :
- In vitro Screening : Derivatives are tested for histone deacetylase (HDAC) inhibition (IC₅₀ assays) or antimicrobial activity (MIC against S. aureus and E. coli) .
- Dose-Response Studies : Use of MTT assays (e.g., IC₅₀ values in cancer cell lines like HepG2 or MCF-7) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with HDAC enzymes?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to HDAC’s catalytic pocket (Zn²⁺ coordination analysis) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories .
- SAR Analysis : Modifying acrylamide substituents (e.g., furan vs. thiophene) to enhance binding affinity .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare HDAC inhibition data from fluorogenic assays (e.g., conflicting IC₅₀ values may arise from assay sensitivity) .
- Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target effects influencing cytotoxicity .
- Structural Analog Testing : Synthesize derivatives with controlled substitutions (e.g., methyl vs. ethyl groups) to isolate activity drivers .
Q. How does the stereochemistry of the acrylamide moiety influence reactivity and bioactivity?
- Methodological Answer :
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (E)- and (Z)-isomers .
- Kinetic Studies : Monitor isomerization rates via UV-Vis spectroscopy (λ = 280 nm) under varying pH/temperature .
- Biological Comparison : Test (E) vs. (Z) isomers in enzymatic assays to correlate configuration with potency .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor degradation via UPLC-QTOF .
- Metabolite Identification : Use HepG2 microsomes + NADPH to detect phase I/II metabolites (LC-MS/MS) .
Key Research Gaps
- Mechanistic Clarity : Limited data on the compound’s interaction with non-HDAC targets (e.g., kinase pathways) .
- In Vivo Efficacy : No published pharmacokinetic studies (e.g., bioavailability in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
